JNK1 Inhibition: 2-Fluorophenyl vs. 4-Fluorophenyl Analogs
The 2-fluorophenyl-substituted pyrimidine derivative (BDBM15996) exhibits a JNK1 IC50 of 35 nM, compared to 29 nM for the 4-fluorophenyl analog (BDBM15998) under identical assay conditions [1][2]. This represents a 6 nM difference in potency favoring the para-substituted analog, demonstrating that the ortho-fluorine substitution modulates JNK1 binding affinity in a quantifiable manner relative to the para-substituted comparator [1][2].
| Evidence Dimension | JNK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | 4-Fluorophenyl analog (BDBM15998): 29 nM |
| Quantified Difference | 6 nM (para-substituted analog is ~1.2-fold more potent) |
| Conditions | In vitro substrate phosphorylation using purified recombinant JNK, incubated with substrate and test compounds in the presence of 5 µM ATP |
Why This Matters
This direct comparative data validates that the 2-fluorophenyl substitution is not functionally equivalent to the 4-fluorophenyl alternative, informing procurement decisions for SAR campaigns where ortho-substitution is hypothesized to confer distinct binding interactions.
- [1] BindingDB. BDBM15996: 2-({2-[(2-fluorophenyl)amino]pyrimidin-4-yl}amino)benzoic acid. IC50: 35 nM (JNK1). PMID: 17107797. View Source
- [2] BindingDB. BDBM15998: 2-({2-[(4-fluorophenyl)amino]pyrimidin-4-yl}amino)benzoic acid. IC50: 29 nM (JNK1). PMID: 17107797. View Source
